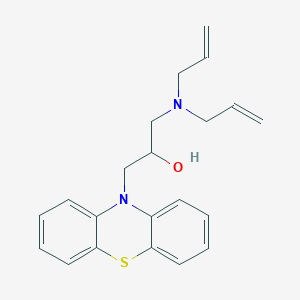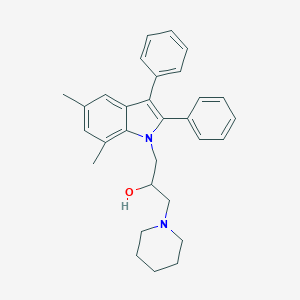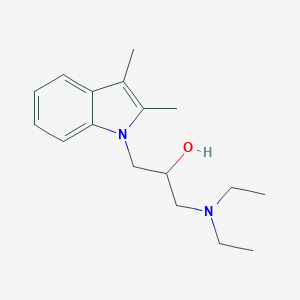![molecular formula C24H23N3S B380989 4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine CAS No. 345615-30-7](/img/structure/B380989.png)
4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” is a complex organic compound with a molecular formula of C24H23N3S . It belongs to the class of compounds known as pyrido[2,3-d]pyrimidines, which are known to exhibit a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Molecular Structure Analysis
The molecular structure of “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” is characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring. This core is substituted at the 4-position with a 1-azepanyl group and at the 5-position with a biphenyl group .Physical And Chemical Properties Analysis
The molecular formula of “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” is C24H23N3S, with an average mass of 385.525 Da and a monoisotopic mass of 385.161255 Da . Other physical and chemical properties are not detailed in the available literature.Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidines, including “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine”, have been studied for their anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .
Antioxidant Applications
Pyrimidines are known to exhibit antioxidant effects . This suggests that “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” could potentially be used in the development of antioxidant drugs or supplements .
Antibacterial Applications
Pyrimidines have demonstrated antibacterial properties . Therefore, “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” could potentially be used in the development of new antibacterial agents .
Antiviral Applications
Pyrimidines have shown antiviral effects . This suggests that “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” could potentially be used in the development of antiviral drugs .
Antifungal Applications
Pyrimidines have demonstrated antifungal properties . Therefore, “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” could potentially be used in the development of new antifungal agents .
Antituberculosis Applications
Pyrimidines have shown antituberculosis effects . This suggests that “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine” could potentially be used in the development of antituberculosis drugs .
Mecanismo De Acción
Target of Action
It is known that pyrido[2,3-d]pyrimidine, a similar scaffold, has a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Mode of Action
It is known that similar compounds, such as pyrrolo[2,3-d]pyrimidines, have been used in the development of a variety of biphenyl-containing compounds through pd-catalyzed one-pot direct ortho c–h arylation .
Result of Action
Similar compounds have demonstrated potent antiproliferative activity against four tumor cell lines .
Direcciones Futuras
Pyrido[2,3-d]pyrimidines, including “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine”, represent an interesting class of compounds for future research due to their broad spectrum of biological activities . Further studies could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and safety profile of this compound. This could potentially lead to the development of new selective, effective, and safe therapeutic agents .
Propiedades
IUPAC Name |
4-(azepan-1-yl)-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3S/c1-2-7-15-27(14-6-1)23-22-21(16-28-24(22)26-17-25-23)20-12-10-19(11-13-20)18-8-4-3-5-9-18/h3-5,8-13,16-17H,1-2,6-7,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGXSQGRCAGYKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propan-2-ol](/img/structure/B380908.png)






![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B380918.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B380919.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B380925.png)
![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B380926.png)

![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B380929.png)